
2-(Chloromethyl)-6-methyl-4-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-6-methyl-4-nitropyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloromethyl group at the 2-position, a methyl group at the 6-position, and a nitro group at the 4-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-methyl-4-nitropyridine typically involves the chloromethylation of 6-methyl-4-nitropyridine. One common method includes the reaction of 6-methyl-4-nitropyridine with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of an intermediate hydroxymethyl compound, which is subsequently chlorinated to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, the use of catalysts and solvents can be optimized to improve the selectivity and reduce the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-6-methyl-4-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in solvents such as ethanol or dimethylformamide (DMF) under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Reduction: 2-(Aminomethyl)-6-methyl-4-nitropyridine.
Oxidation: 2-(Chloromethyl)-6-carboxy-4-nitropyridine or 2-(Chloromethyl)-6-formyl-4-nitropyridine.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-6-methyl-4-nitropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyridine derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: Derivatives of this compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a potential lead compound for drug discovery.
Industry: It is used in the synthesis of specialty chemicals and materials, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-6-methyl-4-nitropyridine depends on its specific application and the target molecule. For example, in biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme function. The nitro group may also participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)-4-nitropyridine: Lacks the methyl group at the 6-position.
2-(Chloromethyl)-6-methylpyridine: Lacks the nitro group at the 4-position.
2-(Bromomethyl)-6-methyl-4-nitropyridine: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
2-(Chloromethyl)-6-methyl-4-nitropyridine is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct reactivity and biological activity
Eigenschaften
Molekularformel |
C7H7ClN2O2 |
|---|---|
Molekulargewicht |
186.59 g/mol |
IUPAC-Name |
2-(chloromethyl)-6-methyl-4-nitropyridine |
InChI |
InChI=1S/C7H7ClN2O2/c1-5-2-7(10(11)12)3-6(4-8)9-5/h2-3H,4H2,1H3 |
InChI-Schlüssel |
NOKLTYSOBQQIMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)CCl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-16-(trideuterio(113C)methyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B14853388.png)
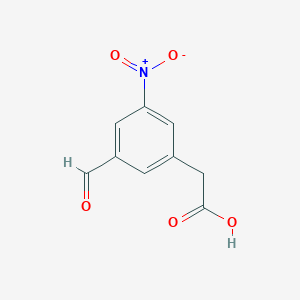

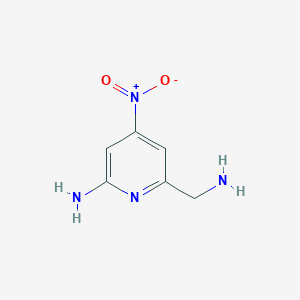


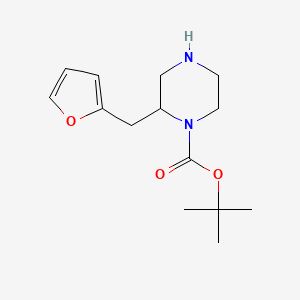
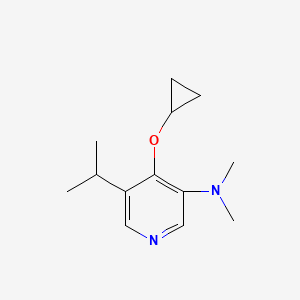

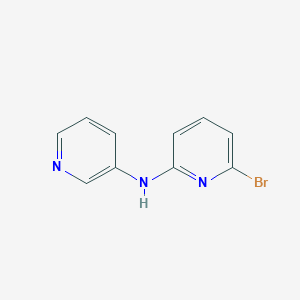

![6-Chloro-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B14853467.png)

![ethyl 3-[[3-(hexoxycarbonylamino)-4-[[2-[4-(N-hexoxycarbonylcarbamimidoyl)anilino]acetyl]-methylamino]benzoyl]-pyridin-2-ylamino]propanoate](/img/structure/B14853482.png)
